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Maximin 2

Cat. No.: B1576105
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Description

Contextualization within Natural Products Chemistry and Peptide Biology

Natural products chemistry involves the study of chemical compounds produced by living organisms. These compounds, often referred to as secondary metabolites, are not strictly essential for the organism's survival but frequently possess significant biological activities. nou.edu.nguou.ac.inresearchgate.net Peptides, which are short chains of amino acids, represent a diverse class of natural products with a wide range of biological functions, including roles in defense mechanisms. nih.govresearchgate.netnih.gov Maximin 2 fits within this framework as a naturally occurring peptide isolated from an amphibian, an organism known to secrete antimicrobial peptides (AMPs) as a defense against microorganisms in their environment. nih.govnih.govnih.gov The study of such peptides contributes to the broader understanding of natural product biosynthesis, chemical structures, and their interactions with biological systems.

Overview of Existing Research on Maximin Peptides (General Context)

Maximin peptides, in general, are a group of AMPs found in Bombina maxima. Research on maximin peptides has revealed their potential as a new generation of antimicrobial agents due to their broad-spectrum activity against bacteria, fungi, and even some viruses. researchgate.netnih.govnih.gov These peptides often exert their effects by targeting and disrupting bacterial membranes, a mechanism that is less prone to the development of resistance compared to traditional antibiotics. researchgate.netnih.gov Studies on other maximin peptides, such as Maximin H5 and Maximin 3, have explored their structures, membrane interactions, and activities, including antimicrobial, antitumor, and spermicidal effects. nih.govnih.govrcsb.orgresearchgate.net Maximin H5, for instance, has been investigated for its activity against Staphylococcus aureus and its potential in preventing biofouling by bacteria like E. coli and P. aeruginosa. nih.govresearchgate.net Maximin 3 has been noted for its anti-HIV activity in addition to its other biological properties. rcsb.org This existing body of research provides a foundation for understanding the potential of this compound and other peptides from Bombina maxima.

Rationale for Investigating this compound: Research Gaps and Significance

Despite the general research on maximin peptides, specific detailed academic inquiry focused solely on this compound reveals particular research gaps. While this compound is identified as an antimicrobial peptide from Bombina maxima with reported cytotoxicity on tumor cells and spermicidal effects, detailed research findings specifically on its mechanisms of action, structural characteristics in various environments, and comparative biological activities with other maximin peptides are less extensively documented in readily available academic overviews focused solely on this specific peptide. medchemexpress.commedchemexpress.com The significance of investigating this compound lies in its potential as a novel therapeutic lead, particularly in the face of increasing antimicrobial resistance. Understanding its unique chemical structure, biological targets, and precise mechanisms of action could pave the way for the development of new antimicrobial or anticancer agents. Furthermore, studying this compound contributes to the broader knowledge of amphibian host defense peptides and their evolutionary adaptations.

Scope and Objectives of this compound Academic Inquiry

The scope of academic inquiry into this compound encompasses its isolation and characterization from natural sources, determination of its precise amino acid sequence and chemical structure, investigation of its biological activities (specifically antimicrobial and cytotoxic effects) at a mechanistic level, and evaluation of its interactions with biological membranes or other potential targets. Objectives include elucidating the relationship between its structure and function, identifying the specific microorganisms or cell types it affects, and understanding the molecular pathways involved in its biological activities. Comparative studies with other maximin peptides could also be an objective to highlight its unique properties.

This compound Properties and Activities (Based on Available Data)

Property/ActivityDescriptionSource Organism
SourceSkin secretionsBombina maxima
Reported ActivitiesAntimicrobial, Cytotoxicity on tumor cells, Spermicidal effectBombina maxima
Molecular Weight (Approximate)2702.20 medchemexpress.com, 2702.1 novoprolabs.comBombina maxima
Amino Acid SequenceGIGTKILGGVKTALKGALKELASTYVN (amide form) novoprolabs.comBombina maxima
Activity against specific strainsE. coli ATCC25922, S. aureus ATCC2592, B. pyocyaneus CMCCB10104, B. megatherium, B. dysenterium, K. pneumoniae, C. albicans ATCC2002 (MIC 3-20 uM) novoprolabs.comBombina maxima

Note: The provided molecular weight and sequence information are based on available data and may represent a specific isoform or modification.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGTKILGGVKTALKGALKELASTYVN

Origin of Product

United States

Discovery, Isolation, and Primary Structural Characterization of Maximin 2

Methodologies for Maximin 2 Isolation from Biological or Synthetic Sources

The isolation of this compound from biological sources, specifically the skin secretions of the Chinese red-belly toad, Bombina maxima, has been reported. medchemexpress.com Isolation of peptides from biological samples typically involves a series of steps aimed at separating the target peptide from a complex mixture of biological molecules. Common techniques include various forms of chromatography and extraction methods. mdpi.comresearchgate.net For instance, isolating compounds from natural sources often involves initial extraction using suitable solvents, followed by purification steps. mdpi.comacs.org Techniques like solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) are frequently employed in the purification of peptides and other natural products. mdpi.comresearchgate.net While specific detailed protocols for the isolation of this compound are often described in primary research articles, these methods generally rely on differences in properties such as size, charge, and hydrophobicity to separate the target molecule.

Synthetic routes can also be employed to obtain peptides like this compound. Peptide synthesis, such as solid-phase peptide synthesis (SPPS), allows for the creation of peptides with defined sequences in a laboratory setting. mdpi.com This approach can be valuable for obtaining larger quantities of the peptide for research or for creating modified versions to study structure-activity relationships.

Early Spectroscopic and Chromatographic Approaches in this compound Identification

Early identification and analysis of this compound likely involved a combination of spectroscopic and chromatographic techniques. Chromatography, such as HPLC, is crucial for separating the peptide from other components in a mixture and assessing its purity. njit.eduresearchgate.net Different types of stationary and mobile phases are used in chromatography to achieve separation based on the chemical properties of the analytes. njit.edu

Spectroscopic methods provide information about the chemical structure of the isolated compound. Techniques commonly used in the characterization of peptides include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. springermedizin.deacs.orgresearchgate.netnih.gov Mass spectrometry can determine the molecular weight of the peptide and provide information about its amino acid sequence through fragmentation analysis (e.g., MS/MS). springermedizin.de NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. nih.gov For instance, 2D NMR techniques are powerful tools for determining the connectivity and spatial arrangement of atoms in a molecule. acs.orgnih.gov

Provisional Structural Hypothesis and Confirmation Techniques for this compound

Based on the initial isolation and spectroscopic data, a provisional structural hypothesis for this compound would be formed. This hypothesis includes the amino acid sequence and potential post-translational modifications. Confirmation of this structure involves employing techniques that provide definitive evidence of the molecular arrangement.

Techniques for structural confirmation include advanced NMR experiments and potentially X-ray crystallography if suitable crystals can be obtained. researchgate.netnih.gov Comparison of spectroscopic data with known peptides or synthetic standards is also a critical step in confirming the identity and structure of a newly isolated peptide. nih.gov For peptides, determining the amino acid sequence is a key aspect of structural characterization, often achieved through techniques like Edman degradation or mass spectrometry-based sequencing. Confirmation of the three-dimensional structure, particularly for peptides with potential biological activity, is often carried out using NMR spectroscopy in solution or, less commonly for peptides, X-ray crystallography of a solid sample. nih.govnih.gov

Source Organism or Synthetic Origin and its Relevance to this compound Research

This compound is derived from the skin secretions of the Chinese red-belly toad, Bombina maxima. medchemexpress.com The origin of a natural product is highly relevant to its research. Studying compounds from biological sources like amphibians can lead to the discovery of novel molecules with potential therapeutic properties, such as antimicrobial or antitumor activities. medchemexpress.comresearchgate.net The biological context of the source organism can provide insights into the potential function and evolutionary history of the peptide. nih.gov Researching peptides from organisms like Bombina maxima contributes to the broader understanding of innate immunity and the diversity of natural defense molecules. researchgate.net The relevance of the source organism extends to understanding the biological role of this compound within the toad and its potential ecological significance.

The ability to synthesize this compound allows researchers to produce the peptide independently of the biological source, ensuring a consistent supply for research and enabling modifications for structure-activity relationship studies. Synthetic origin is particularly relevant when the natural source provides limited quantities or when studying modified analogs is necessary.

Biosynthesis and De Novo Synthesis Strategies for Maximin 2

Elucidation of Maximin 2 Biosynthetic Pathways and Intermediates

The biosynthesis of peptides like this compound typically involves ribosomal synthesis followed by post-translational modifications. While specific detailed pathways and intermediates for this compound are not extensively documented in the provided search results, the biosynthesis of other peptides and natural products offers insights into potential mechanisms.

Peptide biosynthesis generally begins with the transcription and translation of a gene encoding a precursor peptide. This precursor can then undergo a series of enzymatic modifications to yield the mature, active peptide. Examples from other biosynthetic pathways highlight the complexity and diversity of these processes. For instance, the biosynthesis of the antibiotic micrococcin (B1169942) involves a precursor peptide that undergoes C-terminal processing as an obligatory step for maturation, followed by thiazole (B1198619) formation, oxidative decarboxylation, dehydration, and macrocycle formation. pnas.org Similarly, the biosynthesis of saxitoxin (B1146349) involves a complex pathway starting from arginine, acetate, and methionine, with intermediates formed through Claisen condensation, amidino transfer, cyclization, methylation, epoxidation, reduction, carbamoyl (B1232498) transfer, and dihydroxylation. asm.org The identification of biosynthetic intermediates is crucial for understanding the enzymatic steps involved in natural product synthesis. pnas.orgacs.org

While the specific intermediates for this compound biosynthesis are not detailed in the search results, by analogy with other antimicrobial peptides, it is likely that the pathway involves a ribosomally synthesized precursor that undergoes specific cleavage and potentially other modifications.

Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis

The enzymatic machinery responsible for peptide biosynthesis includes ribosomes for translation and a suite of post-translational modification enzymes. The genetic determinants are the genes encoding the precursor peptide and the modifying enzymes.

For ribosomally synthesized and post-translationally modified peptides (RiPPs), the biosynthesis is directed by a gene cluster that includes the structural gene for the precursor peptide and genes for the modifying enzymes. These enzymes can catalyze a variety of reactions, such as cyclization, dehydration, oxidation, and cleavage. The specific enzymes involved in this compound biosynthesis would be determined by the nature of the post-translational modifications it undergoes.

Research on other biosynthetic pathways illustrates the role of specific enzymes and genes. For example, fatty acid biosynthesis involves a multienzyme complex called fatty acid synthase (FAS), with different domains possessing distinct enzymatic activities. csun.edu Acetyl-CoA carboxylase is a key regulatory enzyme in fatty acid synthesis. byjus.comlibretexts.org In the biosynthesis of the red antibiotic prodigiosin, enzymes like PigD and PigE are involved in specific steps, including thioester formation and reduction/transamination reactions. nih.gov Genes encoding biosynthetic enzymes are often found clustered together, although exceptions exist. pnas.org The genetic control of biosynthesis can also involve regulatory genes that affect the expression of structural genes. nih.gov

The genes encoding this compound and its associated biosynthetic enzymes would be the primary genetic determinants. Identifying these genes and characterizing the functions of the encoded enzymes are critical steps in fully understanding this compound biosynthesis.

Advanced Structural Elucidation and Conformational Analysis of Maximin 2

High-Resolution Spectroscopic Techniques for Maximin 2 (e.g., Multi-dimensional NMR, X-ray Crystallography)

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are fundamental in determining the three-dimensional structure of biological molecules like this compound. NMR spectroscopy provides detailed information about the local environment and connectivity of atoms within a molecule in solution, while X-ray crystallography offers a high-resolution static picture of the molecule in a crystalline state. libretexts.orglibretexts.orgwikipedia.org

Multi-dimensional NMR techniques, such as 2D NMR experiments like gCOSY, gHSQC, gHMBCAD, gH2BC, and NOESY, are essential for assigning resonances and establishing through-bond and through-space correlations between atoms, which are critical for determining the peptide sequence and folding pattern. libretexts.orgmdpi.com Studies on related maximin peptides, such as Maximin 1, Maximin 3, and Maximin 4, have successfully employed two-dimensional NMR spectroscopy to characterize their three-dimensional structures in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or water/trifluoroethanol mixtures. nih.govresearchgate.netpdbj.orgebi.ac.uknih.gov These studies have revealed that maximin peptides often adopt α-helical structures in such environments. nih.govresearchgate.netpdbj.orgebi.ac.uknih.gov For instance, Maximin 1 was found to adopt an α-helical structure from residue Ile2 to Ala26 in a water/trifluoroethanol mixture. nih.govebi.ac.uk Maximin 3 showed an α-helical structure from residue G1 to A22 and a coil structure with helical propensity in the C-terminal tail. pdbj.orgnih.gov Maximin 4 exhibited an α-helix between Ile6 and Ala26 and a cyclic disulfide-bridged domain at the C-terminus. researchgate.net

X-ray crystallography, while a powerful technique for structure determination at atomic resolution, requires the molecule to form well-ordered crystals. libretexts.orgwikipedia.org This can be challenging for flexible peptides or those that primarily exert their function in a membrane environment. acs.org Although X-ray crystallography is a primary method for characterizing the atomic structure of materials, including biological molecules, information specifically on the X-ray crystal structure of this compound was not found in the search results. libretexts.orgwikipedia.orgmpg.de

Mass Spectrometry-Based Methods for this compound Sequence and PTM Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of peptides and analyzing their amino acid sequence and post-translational modifications (PTMs). github.ioresearchgate.netportlandpress.com MALDI-TOF mass spectrometry has been used to analyze maximin peptides, confirming their expression. nih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of peptides and analysis of the resulting fragment ions, which can be used to infer the amino acid sequence. github.ioresearchgate.netportlandpress.com This is particularly useful for identifying and characterizing known sequences and can also be applied to de novo sequencing when high-quality spectra are available. github.ioresearchgate.net

MS-based proteomics approaches are widely used for PTM discovery and analysis. portlandpress.commdpi.com PTMs are covalent modifications to proteins that occur during or after translation and can significantly impact protein structure, function, and cellular localization. portlandpress.comcreative-proteomics.com Detecting PTMs by MS relies on the change in peptide mass due to the modification. mdpi.com MS/MS can pinpoint the specific site of modification by observing mass shifts in fragment ions. mdpi.com Common PTMs include phosphorylation, acetylation, and methylation. portlandpress.comcreative-proteomics.comacs.org While a search for this compound specific PTM analysis was not conclusive, studies on other proteins, such as the Max transcription factor, highlight how MS can be used to investigate the impact of PTMs like phosphorylation and acetylation on protein function and DNA binding. acs.org Analyzing PTMs by MS can face challenges due to the diverse chemical properties, low abundance, and lability of modifications. portlandpress.com

Computational Approaches for this compound Three-Dimensional Structure Prediction and Validation

Computational approaches play a significant role in predicting and validating the three-dimensional structures of peptides and proteins. These methods can complement experimental techniques, especially when experimental data is difficult to obtain. Techniques such as homology modeling, fold recognition (threading), and ab initio prediction are employed for protein structure prediction. slideshare.net Homology modeling predicts structure based on sequence similarity to proteins with known structures. slideshare.net

For peptides like this compound, molecular dynamics simulations are frequently used to model their behavior and interactions in various environments, such as membrane-mimicking systems. nih.govresearchgate.netpdbj.orgebi.ac.uknih.gov These simulations can provide insights into the conformational flexibility and stability of the peptide. Studies on Maximin 1 and Maximin 3 have utilized molecular dynamics simulations to model their interactions with SDS micelles, a common bacterial membrane mimic. nih.govpdbj.orgebi.ac.uknih.gov These simulations have helped to understand how the peptides orient themselves within the membrane and the nature of their interactions. nih.govpdbj.orgebi.ac.uknih.gov

Computational methods are also used in the analysis and interpretation of spectroscopic data, such as NMR spectra, to aid in structure elucidation. rsc.orgacs.org Machine learning approaches are being developed to automate structure elucidation from NMR data. rsc.orgacs.org Furthermore, computational tools can be used to classify protein environments and predict function based on structural resemblance. nih.gov

Conformational Dynamics and Stability Studies of this compound in Solution and Model Environments

Understanding the conformational dynamics and stability of this compound in different environments is crucial for understanding its biological activity. Peptides are inherently dynamic molecules, exhibiting conformational freedom on various timescales. muni.cz Their flexibility can play a key role in molecular interactions and thermodynamic stability. muni.cz

Studies on maximin peptides have investigated their conformational dynamics in solution and in the presence of membrane mimics. For instance, molecular dynamics simulations of Maximin 1 in the presence of sodium dodecyl sulfate micelles showed that the peptide maintains an α-helical conformation but occasionally displays flexibility around certain glycine (B1666218) residues. nih.govebi.ac.uk This flexibility was suggested to be related to the peptide's low haemolytic activity. nih.govebi.ac.uk Maximin 3 also showed occasional flexibility around glycine residues in the presence of SDS micelles. pdbj.orgnih.gov

The stability of peptides can be influenced by various factors, including the surrounding environment and the presence of post-translational modifications. Stability studies are typically conducted to determine the shelf-life of pharmaceutical products and involve testing attributes susceptible to change over time. ich.orgasean.orggmp-compliance.orgzamra.co.zm While general principles of stability testing for pharmaceutical ingredients and products are established, specific detailed stability studies focused solely on this compound were not prominently featured in the search results. ich.orgasean.orggmp-compliance.orgzamra.co.zmfda.gov However, the conformational dynamics observed in studies using membrane mimics provide insights into how the peptide's structure might behave in different biological environments. nih.govresearchgate.netpdbj.orgebi.ac.uknih.govnih.gov The flexibility observed in certain regions of maximin peptides could be important for their interaction with and insertion into cell membranes. nih.govebi.ac.uknih.gov

Molecular and Cellular Mechanisms of Maximin 2 Action

Maximin 2 Interactions with Biomolecular Targets (e.g., Proteins, Nucleic Acids, Lipids)

The primary biomolecular target of the antimicrobial peptide this compound is the cell membrane, specifically its lipid components. Its mechanism is largely driven by electrostatic interactions. This compound is a cationic peptide, meaning it carries a positive charge at physiological pH. scispace.com This positive charge facilitates a strong attraction to the negatively charged components found abundantly in bacterial cell membranes, such as phosphatidylglycerol (PG). scispace.comnih.gov In contrast, mammalian cell membranes are primarily composed of neutral, zwitterionic lipids like phosphatidylcholine (PC), resulting in a weaker interaction and providing a basis for the peptide's selective toxicity towards bacteria. scispace.comnih.gov

Once attracted to the bacterial membrane surface, the amphipathic α-helical structure of this compound allows it to insert itself into the lipid bilayer. scispace.comnih.gov At lower concentrations, the peptide molecules tend to orient themselves parallel to the membrane surface. nih.gov As the concentration increases, they can penetrate the hydrophobic core of the membrane. scispace.comnih.gov Molecular modeling studies indicate that specific interactions between the peptide's amino acid residues and the lipid headgroups are crucial. For instance, positively charged lysine (B10760008) residues play a significant role in the initial binding to anionic lipids. scispace.com The interaction is not limited to lipids; however, the primary and most well-characterized interactions are with the lipid matrix of cell membranes, which initiates its antimicrobial action.

Table 1: Interaction of this compound with Different Lipid Types

Biomolecular Target Predominant Location Interaction Type Consequence of Interaction
Anionic Lipids (e.g., Phosphatidylglycerol) Bacterial Membranes Strong Electrostatic Attraction Promotes peptide binding and insertion
Zwitterionic Lipids (e.g., Phosphatidylcholine) Mammalian Membranes Weak Interaction Confers selective toxicity

Elucidation of Intracellular Signaling Pathway Modulation by this compound

While the antimicrobial peptide this compound primarily acts on the cell membrane, the similarly named F-box protein MAX2 is a key modulator of intracellular signaling pathways in plants. MAX2 is a central component of the signaling pathways for two classes of hormones: strigolactones (SLs) and karrikins (KARs). researchgate.net Both of these pathways regulate various aspects of plant growth and development, including shoot branching, seed germination, and stress responses. researchgate.netnih.gov

MAX2 functions by integrating signals from these hormones and modulating the signaling of other critical phytohormones. Research has shown that MAX2 can oppositely regulate the biosynthesis of gibberellin (GA) and abscisic acid (ABA) to control seed germination in response to light. nih.gov Specifically, in max2 mutants, the expression of GA biosynthetic genes is down-regulated while ABA biosynthetic genes are up-regulated. nih.govresearchgate.net Furthermore, MAX2 has been implicated in modulating auxin transport, which affects hypocotyl elongation under light. nih.gov It also plays a role in defense signaling, where max2 mutants show altered levels of salicylic (B10762653) acid (SA) and modified expression of pathogenesis-related (PR) genes in response to pathogens. researchgate.net This evidence underscores MAX2's role as a crucial hub that connects and modulates multiple intracellular hormone signaling cascades to orchestrate plant development and environmental responses. researchgate.netnih.gov

This compound Effects on Cellular Processes in Model Systems (e.g., Membrane Permeabilization, Gene Expression Regulation)

The most profound effect of the antimicrobial peptide this compound on cellular processes is the permeabilization of the plasma membrane. nih.govmdpi.com This process has been extensively studied using model systems such as phospholipid vesicles (liposomes) and living cells. nih.govnih.gov The primary mechanism involves the formation of pores or channels through the lipid bilayer, leading to the leakage of intracellular contents and ultimately cell death. researchgate.net

Two main models describe this permeabilization process:

Toroidal Pore Model : In this model, multiple peptide molecules insert into the membrane and associate with lipid headgroups to form a water-filled channel. nih.govnih.gov The lipid monolayers bend continuously from the outer to the inner leaflet through the pore, meaning both the peptides and the lipid headgroups line the channel. scispace.comnih.gov This model is supported by observations of lipid flip-flop (the movement of lipids between the inner and outer leaflets of the membrane), which is a characteristic feature of toroidal pores. nih.gov In bacterial model membranes, these pores are estimated to have a diameter of approximately 2-3 nm. nih.gov

Carpet-like Mechanism : At higher concentrations, the peptides may accumulate on the membrane surface, covering it like a carpet. nih.gov This disrupts the bilayer structure in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane. nih.gov

Studies comparing the effect on bacterial and mammalian cells show significant differences. In bacteria, this compound forms discrete pores of a defined size. nih.gov In contrast, its interaction with mammalian cell membranes can cause more drastic perturbations, including membrane budding and the formation of larger, less defined openings that allow the entry of large molecules. nih.gov While membrane disruption is its main role, the resulting ionic imbalance and leakage of cellular components can secondarily affect other processes, including gene expression, though this is a downstream consequence of membrane damage rather than a direct regulatory effect. nih.gov

Table 2: Models of this compound-Induced Membrane Permeabilization

Model Description Key Features Primary Target Membrane
Toroidal Pore Peptides and lipid headgroups line a water-filled channel. Defined pore size (~2-3 nm), induces lipid flip-flop. Bacterial Membranes
Carpet-like Peptides accumulate on the surface, causing detergent-like disruption. Occurs at high peptide concentrations, leads to membrane disintegration. Both, but more disruptive in mammalian models

Protein-Protein and Protein-Ligand Interactions Involving this compound

The F-box protein MAX2 is defined by its critical role in mediating protein-protein interactions that are central to plant hormone signaling. nih.gov As a component of the SCFMAX2 E3 ubiquitin ligase complex, its primary interactions are with core components of this machinery and with specific substrate-recognition adaptors. nih.gov

Key interactions include:

Interaction with SKP1: Like other F-box proteins, MAX2 contains a conserved F-box motif at its N-terminus, which is responsible for binding to the SKP1 protein. nih.gov This interaction is essential for incorporating MAX2 into the functional SCF E3 ligase complex.

Interaction with Hormone Receptors (Ligand-dependent): The specificity of the SCFMAX2 complex is determined by its interaction with hormone receptors that perceive strigolactones (SLs) and karrikins (KARs).

D14 Receptor: In the strigolactone pathway, MAX2 interacts with the SL receptor DWARF 14 (D14). This interaction is dependent on the presence of the strigolactone ligand, which induces a conformational change in D14 that promotes the formation of a D14-SL-SMXL complex, which is then recognized by MAX2. researchgate.netnih.gov

KAI2 Receptor: In the karrikin pathway, MAX2 interacts with the KAI2 protein, a paralog of D14 that functions as the receptor for karrikins. researchgate.netnih.gov This interaction facilitates the degradation of specific SMXL proteins to regulate processes like seed germination. nih.gov

Interaction with other proteins: Affinity purification studies coupled with mass spectrometry have identified other potential MAX2 interactors. One such novel interactor is the protein phosphatase PAPP5, which may modulate KAI2-dependent processes by dephosphorylating MAX2. nih.gov

These protein-protein interactions are transient and often dependent on the presence of a ligand (the hormone), allowing the cell to rapidly respond to external and internal signals by targeting specific repressor proteins for degradation. nih.govwikipedia.org

Table of Compounds

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Maximin 2

Rational Design and Synthesis of Maximin 2 Derivatives and Analogues for SAR Elucidation

Rational design and synthesis of derivatives and analogues are fundamental to SAR studies. This process involves making targeted structural modifications to a parent compound, such as this compound, and then evaluating the biological activity of the resulting molecules. By systematically altering different parts of the molecule, researchers can identify which functional groups or structural motifs are crucial for activity. rsc.orgresearchgate.netnih.govacs.orgrsc.orgscielo.bre3s-conferences.orgpjps.pk Synthetic approaches can range from total synthesis to semisynthetic methods and solid-phase synthesis, particularly for peptide-based compounds. rsc.org Automated synthesis techniques, such as solid-phase peptide synthesis, are especially useful for generating large libraries of analogues for high-throughput screening. rsc.org

While specific details on the rational design and synthesis of this compound derivatives were not extensively found, studies on other compound classes illustrate the general methodologies. For instance, the synthesis and SAR study of thiazolopyrimidine derivatives as anticancer agents involved reacting a core structure with substituted aldehydes to create a series of derivatives with varied substituents. researchgate.net Similarly, research on dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors involved synthesizing optimized compounds based on predictive docking and SAR studies, incorporating specific functional groups like proton donors/acceptors, six-membered rings, and fluorinated moieties to enhance interactions. rsc.org

Correlation Between this compound Structural Motifs and Specific Molecular Activities

Identifying the correlation between specific structural motifs within this compound and its molecular activities is a key outcome of SAR studies. Structural motifs are recurring three-dimensional arrangements of atoms or residues that can be associated with particular functions or binding properties. nih.govnih.govembopress.orgacs.orgresearchgate.net

Research on antimicrobial peptides (AMPs), which may include this compound or related peptides like maximin H5, highlights the importance of structural characteristics such as amino acid composition, molecular length, charge, and secondary structure in determining efficacy and mechanism of action. nih.govexplorationpub.comresearchgate.net For example, the N-terminal α-helical region of maximin H5 and the presence of aspartic acid residues were considered important for its interaction with Staphylococcus aureus membranes. nih.gov Amidation of the C- and N-terminals in maximin H5 was found to be crucial for stabilizing its α-helix structure. nih.govexplorationpub.com The amphiphilic nature, often resulting from a high percentage of hydrophobic amino acids, is also a common feature in many α-helical AMPs, facilitating interaction with target cell membranes. nih.govexplorationpub.com

While direct correlations for this compound were not detailed, the principles observed in related AMPs suggest that its activity is likely linked to features influencing its interaction with biological membranes or specific molecular targets.

Computational SAR and SMR Modeling for this compound (e.g., QSAR, Docking)

Computational methods play a significant role in modern SAR and SMR studies, allowing for the prediction of activity, understanding of binding modes, and design of novel compounds. wikipedia.orgrsc.orgmdpi.compcbiochemres.comresearchgate.netnih.govscienceforecastoa.comspu.edu.sy Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate physicochemical properties or molecular descriptors of compounds to their biological activities. wikipedia.orgrsc.orgmdpi.compcbiochemres.comscienceforecastoa.comspu.edu.sy These models can then be used to predict the activity of new, untested molecules. wikipedia.orgrsc.orgscienceforecastoa.com Molecular docking simulations predict the preferred orientation and binding affinity of a molecule within a target protein or receptor site, providing insights into the potential binding mechanism. rsc.orgmdpi.compcbiochemres.comrsc.orgresearchgate.netnih.gov Molecular dynamics simulations can further explore the stability of the protein-ligand complex over time. rsc.orgmdpi.compcbiochemres.comrsc.orgresearchgate.netnih.gov

Although specific computational studies on this compound were not found, the application of these techniques is widespread in drug discovery and mechanistic studies. For instance, combined QSAR, molecular docking, and molecular dynamics simulations have been used to design novel inhibitors for SARS-CoV-2 Mpro, identifying key interactions with active site residues and predicting inhibitory activity. rsc.orgmdpi.comresearchgate.net QSAR models utilize molecular descriptors to correlate structural features with activity, while docking provides a structural basis for understanding these relationships. wikipedia.orgrsc.orgpcbiochemres.comspu.edu.sy

Impact of Stereochemistry and Post-Translational Modifications on this compound Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact biological activity and interaction with chiral biological targets. utexas.eduuou.ac.inlibretexts.orgwikipedia.orgmakingmolecules.com Different stereoisomers of a compound can exhibit vastly different biological effects due to variations in how they bind to receptors or enzymes. wikipedia.org The maximum number of stereoisomers for a molecule with n stereogenic centers is 2^n, although the presence of meso compounds can reduce this number. utexas.edulibretexts.orgmakingmolecules.com

Post-translational modifications (PTMs) are chemical changes that occur to proteins or peptides after translation, playing a critical role in expanding proteome diversity and regulating protein function, stability, localization, and interactions. biorxiv.orgnih.govacs.orgslideshare.netahajournals.org Common PTMs include phosphorylation, acetylation, methylation, ubiquitination, and amidation. nih.govslideshare.net These modifications can alter the structure, charge, and binding capabilities of a peptide, thereby influencing its activity and mechanism. slideshare.net

Research on the Max transcription factor (not this compound, but a protein with a similar name) demonstrates how PTMs like serine-phosphorylation and lysine-acetylation can significantly reduce its DNA-binding activity, potentially by disrupting essential interactions. acs.org This highlights the potential for PTMs to modulate the function of peptides like this compound if they undergo such modifications. While specific PTMs of this compound were not detailed in the search results, the general principle that PTMs can profoundly affect peptide function is well-established and relevant to understanding the complete picture of this compound's activity. biorxiv.orgnih.govacs.orgslideshare.netahajournals.org

Maximin 2 in Preclinical in Vitro and in Vivo Biological Models Mechanistic Focus

Assessment of Maximin 2 Activity in Microbial Systems (e.g., Bacterial, Fungal)

Antimicrobial peptides (AMPs) represent a diverse class of naturally occurring molecules integral to the innate immune defense across various life forms. nih.govfrontiersin.org These peptides are recognized for their broad-spectrum inhibitory effects against a range of microorganisms, including bacteria and fungi. nih.govfrontiersin.org A common characteristic of many AMPs is their cationic nature and amphiphilic structure, which facilitates their interaction with the predominantly negatively charged membranes of microbial cells. nih.govfrontiersin.org This interaction can disrupt membrane integrity, leading to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. explorationpub.comnih.gov Beyond membrane disruption, some AMPs can traverse the microbial membrane to target intracellular processes, such as interfering with the synthesis of cell walls, nucleic acids, or proteins. nih.govnih.gov

The mechanisms underlying the antimicrobial action of AMPs can be broadly classified into membrane-mediated and non-membrane-mediated pathways. explorationpub.com Membrane targeting is often initiated by the electrostatic attraction between the positively charged AMPs and anionic molecules present in microbial cell membranes. Examples of these anionic components include lipoteichoic acid in Gram-positive bacteria, lipopolysaccharide (LPS) in Gram-negative bacteria, and mannan (B1593421) in fungi. frontiersin.orgexplorationpub.com This initial interaction can induce membrane permeability or cause direct perforation. explorationpub.com In contrast, non-membrane-mediated mechanisms involve the AMPs targeting and disrupting intracellular components or signaling pathways essential for microbial survival. explorationpub.com

While the provided literature describes the general mechanistic principles by which AMPs affect bacteria and fungi, specific detailed research findings pertaining directly to the antimicrobial activity and mechanisms of this compound against particular microbial species are not present in the search results. Nevertheless, the established mechanisms of AMPs provide a valuable framework for hypothesizing and investigating the potential modes of action of this compound if it functions as an antimicrobial peptide.

Table 7.1 provides a summary of general mechanisms observed for antimicrobial peptides in microbial systems:

Target MicroorganismKey Membrane ComponentsPotential Mechanisms of Action (AMPs)
Bacteria (Gram-positive)Lipoteichoic acid, PeptidoglycanMembrane permeabilization/perforation, Inhibition of cell wall synthesis, Intracellular targets
Bacteria (Gram-negative)Lipopolysaccharide (LPS), Outer membrane, PeptidoglycanMembrane permeabilization/perforation, Inhibition of cell wall synthesis, Intracellular targets
FungiMannan, Ergosterol (in cell membrane)Membrane permeabilization/perforation, Intracellular targets

This compound Modulatory Roles in Non-Human Animal Models (Focus on Mechanistic Insight, not Efficacy or Safety)

Non-human animal models are indispensable tools in preclinical research, providing complex biological environments to study the pathogenesis of diseases and investigate the mechanistic effects of potential therapeutic agents in a systemic context. wikipedia.orgroyalsociety.org While preclinical animal studies often encompass assessments of efficacy and safety, their contribution to gaining mechanistic insights that are challenging to obtain from in vitro studies alone is substantial. nih.govroyalsociety.org

Animal models facilitate the investigation of how a compound is absorbed, distributed, metabolized, and excreted by a living organism (pharmacokinetics) and how it exerts its biological effects at the systemic level (pharmacodynamics). nih.gov They are also valuable for elucidating the intricate interactions between a compound and various tissues, organs, and physiological processes. For instance, non-human primates serve as relevant models for studying human metabolic disorders like diabetes due to shared characteristics in disease progression and histopathological changes. researchgate.net Furthermore, genetically modified animal models can be developed to replicate specific human disease conditions, enabling detailed study of the underlying mechanisms. nih.gov

Mechanistic investigations in animal models can involve a range of techniques, including the analysis of tissue samples, continuous monitoring of physiological parameters, and the use of advanced imaging modalities to track the distribution, metabolic fate, and cellular and molecular effects of a compound within a living system. The selection of an appropriate animal model is contingent upon the specific research question and the extent to which the model accurately reflects the relevant aspects of human biology or disease. royalsociety.orgeuropa.eu

Although the provided search results emphasize the utility of non-human animal models for mechanistic studies across various research areas, there is no specific information presented regarding the application of this compound in such models or any mechanistic insights derived from such investigations. The general principles and methodologies outlined, such as the use of animal models to understand pharmacokinetics, pharmacodynamics, and complex biological interactions, represent relevant approaches for conducting mechanistic studies of this compound in vivo.

This compound Interactions with Biomolecules in Complex Biological Matrices

Investigating how a compound interacts with the diverse array of biomolecules present in complex biological matrices is fundamental to understanding its mechanism of action and predicting its behavior within living organisms. nih.gov Complex biological matrices, including but not limited to serum, plasma, and cellular lysates, contain a multitude of proteins, nucleic acids, lipids, carbohydrates, and other small molecules that can potentially interact with a compound. nih.govmdpi.com

Interactions between a compound and biomolecules can encompass various types of binding events, such as interactions with proteins (e.g., enzymes, receptors, transporter proteins), nucleic acids (DNA, RNA), or other small endogenous molecules. nih.govfrontiersin.org These interactions can significantly influence the compound's biological activity, its distribution throughout the body, its metabolic transformation, and its eventual excretion. Techniques such as quantitative nuclear magnetic resonance (qNMR) are valuable for quantifying small molecules in complex biological samples and can provide insights into their interactions. mdpi.com Advanced methodologies like Focal Molography are being developed to enable the measurement of binding affinities and kinetic constants of biomolecules directly within complex matrices, addressing challenges such as non-specific binding that can affect traditional methods. nih.gov

Computational approaches, such as the HINT software, are also employed to model and analyze the interactions between biomolecules, including the binding of proteins to small ligands. frontiersin.org These computational tools evaluate atom-atom interactions based on physicochemical properties, such as the partition coefficient, to provide insights into the energetics and key determinants of biomolecular recognition processes. frontiersin.org

While the importance of studying interactions with biomolecules within complex biological matrices is clearly highlighted in the provided search results, there is no specific information available regarding the interactions of this compound with particular biomolecules or the specific experimental methods that have been applied to study these interactions. The general principles and techniques described, such as the study of binding affinities and the application of computational modeling, represent relevant approaches for investigating this compound's interactions within the intricate environment of biological matrices.

Theoretical and Computational Studies on Maximin 2

Quantum Chemical Calculations of Maximin 2 Electronic Structure and Reactivity

Quantum chemical calculations are a class of computational methods that utilize the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about the distribution of electrons within a molecule, the energies of molecular orbitals, charge distribution, and spectroscopic properties. researchgate.netnrel.govfu-berlin.dempg.deaip.org By understanding the electronic structure, researchers can gain insights into the potential reactivity of a compound, including likely sites for chemical reactions, bond strengths, and reaction pathways. researchgate.netnrel.govfu-berlin.de Common methods include Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock methods, each offering different levels of accuracy and computational cost. mpg.deaip.org While these methods are broadly applicable to chemical compounds, specific quantum chemical calculations detailing the electronic structure and reactivity of this compound were not found in the conducted literature search.

Molecular Dynamics Simulations of this compound Interactions with Biological Mimics (e.g., Membranes, Proteins)

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. nih.gov By applying classical mechanics to a system of particles, MD simulations can provide dynamic information about how a molecule interacts with its environment. nih.gov In the context of biological systems, MD simulations are frequently used to study the interactions of compounds with biological mimics such as lipid membranes and proteins. nih.govaip.orgacs.orgrug.nlprotocols.ioaip.orgoup.commdpi.combiorxiv.org These simulations can reveal how a compound associates with or permeates a membrane, its conformational changes upon binding to a protein, and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions). nih.govacs.orgoup.com While MD simulations are powerful tools for studying molecular interactions, specific reports on molecular dynamics simulations of this compound interacting with biological mimics were not identified in the available search results. Studies were found for other "Maximin" variants, such as Maximin 3 and its interaction with lipid membranes. nih.gov

Ligand Docking and Virtual Screening Approaches for this compound Target Identification

Ligand docking and virtual screening are computational techniques commonly used in drug discovery and chemical biology to predict how small molecules (ligands) bind to a larger molecule, typically a protein (receptor). mdpi.comnvidia.comnih.govals-journal.comresearchgate.net Ligand docking aims to predict the optimal binding pose and affinity of a specific molecule to a known target site. schrodinger.comals-journal.comrosettacommons.orgnih.gov Virtual screening involves computationally evaluating large libraries of compounds against a target to identify potential binders or molecules with desired properties. mdpi.comnvidia.comnih.govresearchgate.net These methods can be used to hypothesize potential biological targets for a compound or to identify novel compounds that might interact with a known target. mdpi.comnvidia.comals-journal.com Despite the widespread use of these techniques for target identification, specific applications of ligand docking or virtual screening approaches for identifying targets of this compound were not found in the consulted literature.

Predictive Modeling of this compound Physicochemical and Biological Behavior

Predictive modeling involves the use of statistical and machine learning techniques to build models that can forecast the properties or behavior of a chemical compound based on its structure or other known characteristics. mdpi.comnih.govgithub.ioscispace.comresearchgate.net These models, often referred to as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR), aim to establish relationships between molecular descriptors and physicochemical properties or biological activities. nih.govscispace.comresearchgate.net Predictive modeling can be used to estimate properties such as solubility, boiling point, or partition coefficient, as well as predict potential biological activities without the need for experimental testing. nih.govscispace.com While predictive modeling is a valuable tool in chemical research, specific studies focused on developing or applying predictive models for the physicochemical or biological behavior of this compound were not identified in the available search results.

Compound Names and PubChem CIDs

Specific information regarding the PubChem CID for the chemical compound this compound was not found in the consulted sources. Therefore, a table listing compound names and their corresponding PubChem CIDs, including this compound, cannot be provided.

Analytical Methodologies for Maximin 2 Detection and Quantification in Research Contexts

Advanced Chromatographic Separation Techniques for Maximin 2 Analysis (e.g., HPLC-MS, UPLC)

Chromatographic techniques play a fundamental role in separating this compound from other components within a sample matrix before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used due to their ability to provide high separation efficiency.

HPLC is a dominant technique in analytical laboratories for separating, identifying, and quantifying compounds. chemyx.comdyadlabs.com It operates by separating components based on their interactions with a stationary phase and a mobile phase. chemyx.com UPLC is a more recent advancement that utilizes smaller particles in the column and operates at higher pressures compared to traditional HPLC. dyadlabs.comaustinpublishinggroup.com This results in improved resolution, increased sensitivity, and faster analysis times. dyadlabs.comaustinpublishinggroup.com The use of sub-2 µm particles in UPLC columns is a key feature, leading to better resolution and faster separations. ijsrtjournal.com

When coupled with mass spectrometry (MS), techniques like HPLC-MS and UPLC-MS become powerful tools for the analysis of complex mixtures. chemyx.commpi-bremen.dewikipedia.org This hyphenated approach combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for both the separation and identification or confirmation of separated components. chemyx.comwikipedia.org LC-MS is suitable for analyzing a wide range of compounds, including those that are large, polar, ionic, thermally unstable, and nonvolatile, making it applicable in various fields such as biotechnology and environmental monitoring. wikipedia.org

High-Resolution Mass Spectrometric Approaches for this compound Quantification and Profiling

Mass spectrometry provides crucial information about the mass-to-charge ratio of analytes, which is essential for identification and quantification. chemyx.com High-Resolution Mass Spectrometry (HRMS) offers enhanced accuracy in mass measurements, allowing for the differentiation of compounds with very similar masses. nih.govresearchgate.net This high resolving power is valuable for confidently identifying compounds and limiting the risk of false positives. mdpi.com

HRMS can detect sample matrices to within 0.001 unit of atomic mass. researchgate.net Instruments like TOF, Orbitrap, and FT-ICR mass detectors offer high mass resolution, which can be utilized to obtain maximum data. researchgate.net HRMS instrumentation's enhanced resolution facilitates the production of fragmentation patterns, improving the precision of chemical formula prediction and database comparison for identification. researchgate.net

Coupling chromatographic techniques with HRMS, such as LC-HRMS, provides a powerful platform for both quantifying and profiling this compound in complex samples. This combination leverages the separation capabilities of LC with the accurate mass analysis of HRMS, enabling comprehensive analysis of complex mixtures. wikipedia.orgwaters.com

Spectroscopic and Immunological Methods for this compound Detection (e.g., ELISA, SPR)

Spectroscopic and immunological methods offer alternative approaches for detecting this compound, often based on specific molecular interactions or properties.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for detecting and quantifying specific proteins in complex mixtures. thermofisher.com ELISAs are typically performed in microplates and rely on the binding of antibodies to the target antigen. thermofisher.com Different ELISA formats exist, including sandwich ELISA, which utilizes two antibodies recognizing different epitopes of the antigen for high specificity and sensitivity. thermofisher.combio-rad-antibodies.com ELISA kits are available and can be engineered for sensitive, precise, and reliable quantitation in various biological fluids like serum and plasma. biolegend.combiolegend.com

Surface Plasmon Resonance (SPR) is another technique that can be used for detecting molecular interactions, which could be applied to this compound if specific binding partners (like antibodies) are available. SPR measures changes in refractive index near a sensor surface as molecules bind, providing real-time data on binding events.

Development and Validation of Biosensors for this compound Research Applications

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. The development of biosensors for this compound research applications would involve creating a system where a biological component (e.g., antibody, receptor) selectively interacts with this compound, and this interaction is converted into a measurable signal.

Recent advancements in materials like MXenes have shown promise in biosensor development due to their advantageous characteristics such as high electrical conductivity and large surface area. tandfonline.commdpi.com These properties can enhance the sensitivity and effectiveness of biosensing systems. mdpi.com Biosensors are being explored for detecting various biomarkers and other molecules in healthcare and environmental monitoring. mdpi.com The development of a this compound biosensor would require identifying a suitable biological recognition element with high specificity for this compound and integrating it with a transducer capable of generating a detectable signal upon binding. Challenges in biosensor development include achieving high sensitivity and ensuring robust performance in various sample matrices. mdpi.com

Sample Preparation and Matrix Effects Considerations for this compound Analytical Studies

Effective sample preparation is a critical step in the analytical workflow for this compound, particularly when dealing with complex matrices. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and prepare the sample in a form compatible with the chosen analytical technique. retsch.com

Sample preparation procedures can vary widely depending on the sample type and the analysis to be performed. retsch.com General steps may include homogenization, size reduction, extraction, and cleanup. retsch.com Homogenization is often the first step for solid samples to obtain a representative test sample. europa.eu Extraction techniques like liquid-liquid extraction or solid-phase extraction are commonly employed in bioanalysis to isolate analytes from complex biological matrices. nih.gov

Matrix effects refer to the influence of components in the sample other than the analyte on the measurement of the analyte. mdpi.comresearchgate.net These effects can lead to signal suppression or enhancement in techniques like HPLC-MS, impacting the accuracy and sensitivity of the analysis. researchgate.netyoutube.com Matrix effects are commonplace in MS/MS analysis. youtube.com They can be related to the characteristics of the sample matrix, interfering compounds, analyte properties, sample pretreatment, chromatographic conditions, and the ion source. researchgate.net

Emerging Research Avenues and Future Perspectives for Maximin 2 Research

Discovery of Novel Maximin 2 Analogues with Tailored Molecular Profiles

A significant area of future research involves the design and synthesis of novel this compound analogues. This research is driven by the potential to create compounds with improved efficacy, reduced toxicity, or enhanced specificity for particular targets. Modifying the amino acid sequence of this compound can alter its physicochemical properties, such as charge, hydrophobicity, and secondary structure, which in turn influence its interaction with biological membranes and its activity.

Studies on other antimicrobial peptides, such as hybrid peptides derived from cecropin (B1577577) A and magainin 2, have demonstrated that subtle changes, like the deletion or substitution of hinge regions or the replacement of specific amino acid residues (e.g., Tryptophan), can significantly impact their antibacterial and antitumor activities, as well as their lytic effects on vesicles and pore-forming capabilities. acs.org Applying similar strategies to this compound could lead to the discovery of analogues with tailored molecular profiles for specific therapeutic applications. The design of such analogues often involves understanding the structure-function relationships of the parent peptide, where features like the insertion of specific residues into membranes and electrostatic interactions play crucial roles in initial binding and subsequent activity. acs.org

The discovery process for novel analogues can leverage computational approaches and high-throughput screening methods to explore a wide chemical space. nlc-bnc.ca This involves designing libraries of modified peptides and evaluating their biological activities against relevant targets.

Exploration of this compound in Unexplored Biological Contexts and Systems

While this compound is known for its antimicrobial properties, future research can explore its potential activity in other biological contexts and systems beyond its initial characterization. This could include investigating its effects on different types of cells, tissues, or organisms, or exploring its potential in treating conditions not traditionally associated with antimicrobial peptides.

For example, research on other maximins has indicated cytotoxic properties against tumor cells. researchgate.net This suggests a potential avenue for exploring this compound's effects on various cancer cell lines and investigating its mechanisms of action in this context. Furthermore, the role of peptides in modulating immune responses or interacting with host cells in ways that could be therapeutically beneficial represents another unexplored area for this compound research.

The application of this compound in robust biological experiment design, similar to maximin approaches used in optimizing experiments for biological systems models like the Michaelis-Menten model, could also be explored to improve the efficiency and reliability of studies involving this peptide. neurips.cc

Integration of Multi-Omics Approaches in this compound Mechanistic Research

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Future research will increasingly integrate multi-omics approaches to gain a comprehensive view of its interactions within biological systems. researchgate.net

Multi-omics involves the combined analysis of data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net By examining changes at these different molecular levels in response to this compound exposure, researchers can identify the cellular pathways and networks that are affected. For instance, transcriptomics can reveal changes in gene expression, proteomics can show alterations in protein levels, and metabolomics can identify changes in metabolic profiles.

Integrating these data sets can provide a more holistic understanding of this compound's impact on host cells or pathogens. genome.gov This can help in identifying specific molecular targets, elucidating the cascade of events triggered by the peptide, and understanding potential resistance mechanisms. Challenges in multi-omics research include data harmonization, integration, and analysis methods, but advancements in computational biology and data science are continuously providing new opportunities. genome.govuv.es

Challenges and Opportunities in this compound Research and Development

Research and development of peptide-based therapeutics like this compound face several challenges and opportunities. One significant challenge is ensuring the stability and delivery of the peptide in biological environments. Peptides can be susceptible to degradation by proteases, and their ability to reach target sites within the body can be limited. Future research needs to address these issues through chemical modifications, formulation strategies, or the development of novel delivery systems.

Another challenge lies in scaling up the production of this compound or its analogues for potential therapeutic use. Efficient and cost-effective synthesis or production methods are essential for clinical translation.

Opportunities in this compound research include the potential for developing novel therapeutic strategies for infectious diseases, cancer, or other conditions where its properties could be beneficial. The increasing understanding of the human microbiome and the role of antimicrobial peptides in modulating microbial communities also presents opportunities for exploring this compound's impact in this context. escmid.org Furthermore, the development of robust experimental designs can improve the efficiency and effectiveness of the drug discovery process for such compounds. nlc-bnc.ca

Ethical Considerations and Societal Impact of this compound Research Findings

As research into this compound progresses, it is important to consider the ethical implications and potential societal impact of the findings. If this compound or its analogues are developed as therapeutic agents, considerations around equitable access to these treatments will be crucial. escmid.org

The potential for the development of resistance in target pathogens is another ethical and societal concern. Responsible research practices and the development of strategies to mitigate resistance are essential.

Furthermore, research involving biological materials, such as the skin secretions of toads from which this compound was originally isolated, raises ethical considerations related to biodiversity and the sustainable use of natural resources. acs.orgresearchgate.net

More broadly, the development of potent antimicrobial or cytotoxic agents like this compound necessitates careful consideration of their potential impact on non-target organisms and the environment. mit.edu Ethical frameworks for research and development should guide the responsible translation of this compound research findings into potential applications. openstax.orgerau.edu The societal impact of such discoveries can be significant, offering new tools to combat diseases but also requiring careful navigation of ethical, legal, and social issues. researchgate.net

Q & A

Q. What gaps in this compound research warrant prioritized investigation?

  • Answer :
  • Explore structure-activity relationships (SAR) via systematic alanine scanning .
  • Investigate synergy with existing antimicrobials using checkerboard assays .
  • Address clinical translation challenges (e.g., plasma stability, toxicity profiles) in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.